molecular formula C17H17N5O3 B3214542 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol CAS No. 1146080-60-5

1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol

Cat. No.: B3214542
CAS No.: 1146080-60-5
M. Wt: 339.3 g/mol
InChI Key: TXSQRUIZZWLEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol is a chemical compound of significant interest in medicinal chemistry and kinase research. Its core structure, featuring a benzimidazole scaffold linked to a nitropyridine and a piperidinol group, is characteristic of molecules designed to modulate protein kinase activity. This compound is recognized as a key intermediate or analog in the development of potent and selective inhibitors, particularly targeting Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase implicated in various pathological processes including fibrosis, atherosclerosis, and tumor progression , making its inhibition a promising therapeutic strategy. The presence of the benzimidazole moiety is crucial for ATP-competitive binding in the kinase domain, while the piperidin-4-ol group can contribute to solubility and metabolic stability. Researchers utilize this compound primarily as a chemical tool or a synthetic precursor to probe DDR1 signaling pathways, to study its role in cellular models of disease, and to structure-activity relationship (SAR) studies aimed at optimizing inhibitor potency and selectivity. Its research value lies in its utility for investigating the fundamental mechanisms of fibrosis and cancer cell invasion, providing critical insights for future drug discovery campaigns.

Properties

IUPAC Name

1-[1-(5-nitropyridin-2-yl)benzimidazol-2-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-13-7-9-20(10-8-13)17-19-14-3-1-2-4-15(14)21(17)16-6-5-12(11-18-16)22(24)25/h1-6,11,13,23H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSQRUIZZWLEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC3=CC=CC=C3N2C4=NC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol typically involves multiple steps, starting with the nitration of pyridine to introduce the nitro group at the 5-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, leading to the formation of different derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at various positions, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Amides, ethers, or other substituted derivatives.

Scientific Research Applications

  • Medicinal Chemistry: This compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Material Science: Its unique structure makes it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, aiding in the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the specific biological system and the intended application.

Comparison with Similar Compounds

Key Structural Features:

  • 5-Nitro-pyridin-2-yl substituent : Introduces strong electron-withdrawing effects, enhancing stability and influencing binding affinity in biological systems.
  • Piperidin-4-ol group : Contributes to solubility via hydroxyl functionality and conformational flexibility.

The compound is synthesized through multi-step reactions, including condensation and oxidation, as inferred from analogous benzimidazole derivatives described in and . It is available industrially at 99% purity, suggesting applications in pharmaceutical or agrochemical research .

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Notable Properties Reference
1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol 1146080-60-5 C17H16N5O3 5-Nitro-pyridin-2-yl, benzimidazol-2-yl, piperidin-4-ol ~362.35 High purity (99%), industrial-scale availability; potential antimycobacterial activity inferred from analogs .
1-(1H-Benzimidazol-2-yl)piperidin-4-ol 1065484-16-3 C12H15N3O Benzimidazol-2-yl, piperidin-4-ol 217.27 Simpler structure lacking nitro-pyridine; likely higher solubility due to reduced steric bulk .
VU0155069 1130067-06-9 C26H27ClN4O2 Chloro-benzimidazolone, naphthamide 462.97 Chlorine substituent increases electronegativity; naphthamide enhances lipophilicity, potentially improving blood-brain barrier penetration .
WNK463 2012607-27-9 C21H24F3N7O2 Trifluoromethyl-oxadiazole-pyridine 463.46 Trifluoromethyl group improves metabolic stability; oxadiazole may enhance kinase inhibition .
4-[1-(Substituted carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids Various Varies Sulfonic acid, aryl/alkyl carbonyl Varies Sulfonic acid group increases water solubility; used in dye or catalyst research .

Structural and Functional Insights:

Electron-Withdrawing Effects :

  • The 5-nitro group in the target compound enhances electrophilicity compared to simpler analogs like 1-(1H-benzimidazol-2-yl)piperidin-4-ol. This may improve binding to electron-rich biological targets (e.g., enzymes) .
  • In contrast, VU0155069 uses a chloro substituent for similar electronic effects but with greater steric bulk .

Solubility and Bioavailability: The piperidin-4-ol group in the target compound improves aqueous solubility compared to non-hydroxylated analogs (e.g., WNK463). However, the nitro-pyridine substituent may offset this by increasing hydrophobicity . Sulfonic acid derivatives () exhibit superior solubility but lack the nitro-pyridine moiety, limiting their applicability in hydrophobic environments .

The nitro group in the target compound may confer antimycobacterial activity, as seen in structurally related benzimidazole libraries () .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving nitro-group introduction and benzimidazole cyclization, similar to methods in .
  • Simpler analogs like 1-(Pyridin-2-yl)piperidin-4-ol (CAS 199117-78-7, ) are synthesized via fewer steps, highlighting a trade-off between structural complexity and functional versatility .

Limitations:

  • Limited published data on the target compound’s biological activity necessitates empirical validation.
  • Industrial-grade availability () suggests scalability but requires purity verification for research use .

Biological Activity

1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol, also known as compound 1185313-21-6, is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that combines a benzoimidazole moiety with a piperidine ring, which may contribute to its pharmacological properties.

  • Molecular Formula : C17H19ClN6O2
  • Molecular Weight : 374.83 g/mol
  • CAS Number : 1185313-21-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have highlighted the antibacterial and antifungal properties of related alkaloids, suggesting that compounds with similar structures may exhibit significant antimicrobial effects. For instance, certain piperidine derivatives have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (mg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025
Compound CCandida albicans3.125

Anticancer Potential

The compound's structure suggests it may inhibit specific cellular pathways involved in cancer proliferation. For example, related piperidine compounds have demonstrated effective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported IC50 values of 0.36 µM and 1.8 µM against CDK2 and CDK9, respectively . Such inhibition could lead to reduced tumor growth in various cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

Compound NameTarget KinaseIC50 (µM)
Compound DCDK20.36
Compound ECDK91.8

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of several piperidine derivatives, including those structurally similar to the target compound. The results indicated that modifications on the piperidine ring significantly influenced antimicrobial potency, highlighting the importance of structural optimization in drug design .
  • Anticancer Research : Another research focused on the anticancer properties of benzoimidazole derivatives, revealing that certain modifications led to enhanced selectivity and potency against cancer cell lines such as HeLa and HCT116 . This suggests that the target compound may possess similar properties worth exploring further.

Q & A

What are the optimal synthetic routes for 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol, and how can reaction conditions be optimized for yield and purity?

Level : Basic
Methodological Answer :
The synthesis typically involves multi-step condensation and cyclization reactions. For example, benzoimidazole precursors can be prepared via cyclization of benzene-1,2-diamine derivatives with nitro-substituted pyridines under acidic conditions. Piperidin-4-ol intermediates are often synthesized using nucleophilic substitution or reductive amination. Key optimizations include:

  • Temperature control : Reactions involving nitro groups or acid-sensitive intermediates may require temperatures below 100°C to prevent decomposition .
  • Catalyst selection : Use of sodium hydride or K₂CO₃ as a base for benzimidazole formation, as demonstrated in analogous syntheses of pyridyl-benzimidazole derivatives .
  • Yield improvement : Purification via salt formation (e.g., oxalate salts) enhances crystallinity and purity, as shown with yields up to 87% for related compounds .

What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Level : Basic
Methodological Answer :
A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C NMR : Assign aromatic proton shifts (e.g., benzoimidazole protons at δ 7.2–8.5 ppm) and nitro group effects on adjacent pyridine protons. Discrepancies in expected shifts may indicate regioisomeric impurities .
  • ESI-MS : Confirm molecular ion peaks ([M+H]⁺ or [M–H]⁻) and isotopic patterns, especially for nitro-containing compounds .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition temperatures above 190°C suggest suitability for high-temperature applications .
  • HPLC-PDA : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

How can researchers design structure-activity relationship (SAR) studies to explore the biological activity of this compound?

Level : Advanced
Methodological Answer :
SAR studies should focus on modifying key pharmacophores:

  • Nitro-pyridine moiety : Replace the nitro group with other electron-withdrawing groups (e.g., CF₃) to assess effects on receptor binding affinity .
  • Piperidin-4-ol substitution : Introduce halogenated or alkylated derivatives to evaluate steric and electronic impacts on solubility and target engagement .
  • Benzimidazole modifications : Test substituents at the 1-position (e.g., aryl vs. alkyl) to probe interactions with hydrophobic pockets in enzyme targets .
    Experimental workflow :

Synthesize analogs using parallel combinatorial chemistry .

Screen against relevant biological targets (e.g., kinases, GPCRs) using in vitro assays (IC₅₀ determination).

Correlate activity data with computational docking studies to identify critical binding interactions .

What methodologies are recommended for resolving contradictions in spectral data (e.g., NMR shifts) during characterization?

Level : Advanced
Methodological Answer :
Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : Benzimidazole derivatives can exhibit tautomeric shifts. Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations .
  • Salt formation artifacts : Oxalate or hydrochloride salts may alter proton environments. Compare free base and salt forms to identify non-equivalent protons .
  • Impurity profiling : LC-MS/MS can detect trace byproducts (e.g., de-nitrated analogs) that complicate spectral interpretation .
    Case study : In a related piperidin-4-ol compound, unexpected δ 4.1 ppm shifts were resolved by identifying residual DMSO solvent peaks interfering with hydroxy proton signals .

What considerations are critical when transitioning from in vitro to in vivo studies for this compound?

Level : Advanced
Methodological Answer :
Key challenges include solubility, metabolic stability, and toxicity:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles if aqueous solubility is <1 µM .
  • Metabolic profiling : Conduct microsomal stability assays (human/rodent liver microsomes) to identify vulnerable sites (e.g., nitro group reduction). Introduce blocking substituents (e.g., fluorine) to slow degradation .
  • Toxicity screening : Assess off-target effects using panels like hERG inhibition assays and cytotoxicity in HEK293 cells .
    Note : Evidence suggests nitro-containing compounds may require substitution for in vivo use due to potential genotoxicity .

How can one address low solubility or stability issues in biological assays for this compound?

Level : Advanced
Methodological Answer :

  • Salt selection : Hydrochloride or mesylate salts improve aqueous solubility. For example, oxalate salts of piperidin-4-ol derivatives show 2–3× higher solubility than free bases .
  • Prodrug strategies : Introduce ester or phosphate groups at the hydroxy position of piperidin-4-ol, which hydrolyze in vivo to release the active compound .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol
Reactant of Route 2
1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.